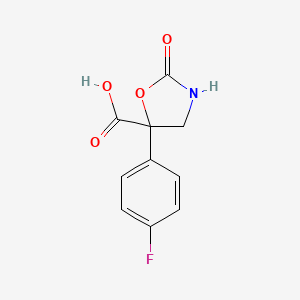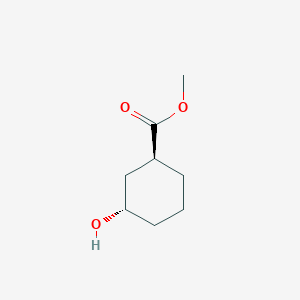
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, also known as MHC, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a chiral molecule that has a cyclohexane ring with a carboxylate group and a hydroxyl group attached to it. MHC has been synthesized using various methods, and its potential applications in scientific research have been studied extensively.
Mécanisme D'action
The mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is not fully understood. However, it is believed that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate acts as a chiral auxiliary, which helps to control the stereochemistry of the reaction. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also believed to act as a Lewis acid, which helps to activate the substrate and facilitate the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate. However, studies have shown that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is non-toxic and does not exhibit any significant adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in lab experiments is its high enantioselectivity, which makes it an excellent chiral building block. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in scientific research. One potential area of research is the development of new synthetic methods for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, which could lead to more efficient and cost-effective synthesis. Another area of research is the development of new applications for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, such as in the synthesis of new pharmaceuticals and natural products. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate and its potential uses in asymmetric catalysis.
Méthodes De Synthèse
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate can be synthesized using several methods, including the Sharpless asymmetric dihydroxylation method, the Evans' asymmetric alkylation method, and the Corey-Bakshi-Shibata (CBS) reduction method. Among these methods, the CBS reduction method is the most commonly used method for synthesizing (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate. This method involves the reduction of a ketone using an organocopper reagent, followed by a protonation step to obtain the desired product.
Applications De Recherche Scientifique
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and natural products. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has also been used as a ligand in asymmetric catalysis, where it has been found to exhibit excellent enantioselectivity. In addition, (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in the synthesis of chiral auxiliaries, which are used in the preparation of chiral compounds.
Propriétés
IUPAC Name |
methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

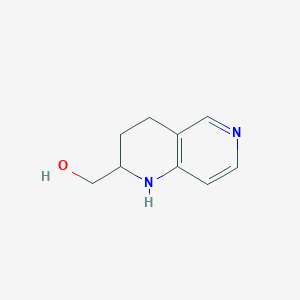
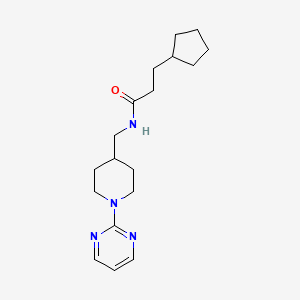
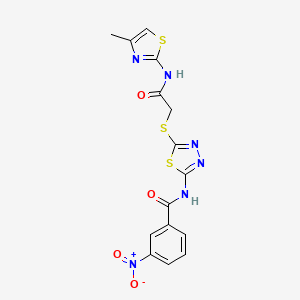
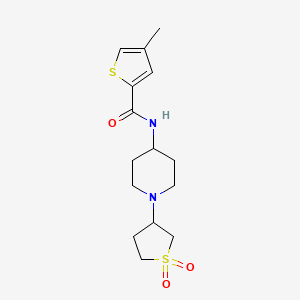
![N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2467851.png)
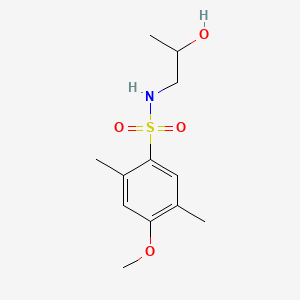
![1-[2-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2467853.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2467854.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2467855.png)
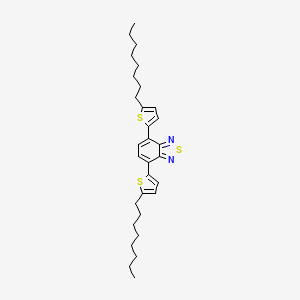
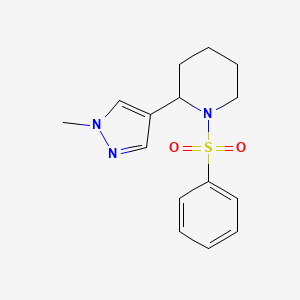
![N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2467859.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)
